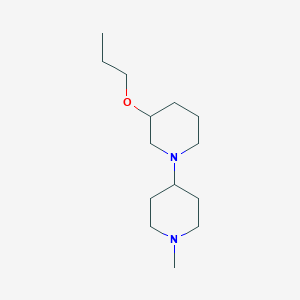![molecular formula C17H14ClFN2O2 B6075502 N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]butanamide](/img/structure/B6075502.png)
N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]butanamide, also known as CFN-99558, is a chemical compound that has gained significant attention in scientific research due to its potential use as a therapeutic agent. It belongs to the class of benzoxazole compounds, which have been shown to possess a wide range of biological activities.
作用機序
The exact mechanism of action of N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]butanamide is not fully understood. However, it has been shown to inhibit the activity of several enzymes and signaling pathways that are involved in inflammation, angiogenesis, and tumor growth. For example, N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]butanamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]butanamide has been shown to possess several biochemical and physiological effects. It has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and cytokines. In addition, it has been shown to inhibit the growth of tumor cells and the formation of new blood vessels. N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]butanamide has also been shown to have neuroprotective effects, which may make it a potential therapeutic agent for the treatment of neurodegenerative diseases.
実験室実験の利点と制限
One of the advantages of using N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]butanamide in lab experiments is that it has been extensively studied and its mechanism of action is well understood. In addition, it is relatively easy to synthesize, which makes it readily available for use in experiments. However, one of the limitations of using N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]butanamide is that it has not been extensively studied in vivo, which may limit its potential use as a therapeutic agent.
将来の方向性
There are several future directions for the study of N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]butanamide. One potential direction is to further study its neuroprotective effects and its potential use in the treatment of neurodegenerative diseases. Another potential direction is to study its potential use in combination with other therapeutic agents, such as chemotherapy drugs, to enhance their efficacy. Finally, further studies are needed to investigate the safety and toxicity of N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]butanamide in vivo, which will be critical for its potential use as a therapeutic agent.
Conclusion:
In conclusion, N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]butanamide is a chemical compound that has gained significant attention in scientific research due to its potential use as a therapeutic agent. It possesses several biochemical and physiological effects and has been extensively studied for its potential use in the treatment of various diseases. While further studies are needed to fully understand its mechanism of action and potential therapeutic applications, N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]butanamide represents a promising area of research for the development of new therapeutic agents.
合成法
The synthesis of N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]butanamide involves several steps, including the reaction of 2-chloro-4-fluoroaniline with 2-aminophenol to form 2-(2-chloro-4-fluorophenyl)-1,3-benzoxazole. This intermediate is then reacted with butanoyl chloride to form N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]butanamide. The overall yield of this synthesis method is around 40%.
科学的研究の応用
N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]butanamide has been extensively studied for its potential use as a therapeutic agent. It has been shown to possess anti-inflammatory, anti-tumor, and anti-angiogenic properties. In addition, it has been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClFN2O2/c1-2-3-16(22)20-11-5-7-15-14(9-11)21-17(23-15)12-6-4-10(19)8-13(12)18/h4-9H,2-3H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWTIOGPIZFXRJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC2=C(C=C1)OC(=N2)C3=C(C=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]butanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[5-(2-bromophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-methylphenyl)acetamide](/img/structure/B6075434.png)
![N-{2-[(2-chlorophenyl)amino]-2-oxoethyl}-4-fluorobenzamide](/img/structure/B6075441.png)
![4-(dimethylamino)-N'-{[(methylamino)carbonyl]oxy}benzenecarboximidamide](/img/structure/B6075444.png)

![3-(5-bromo-2-furyl)-5-[(4-chloro-2-methylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B6075452.png)
![N-[1-(4-isobutylbenzyl)-3-piperidinyl]-4-(1H-1,2,4-triazol-1-yl)butanamide](/img/structure/B6075460.png)
![5-ethyl-N-[1-(2-phenylethyl)-3-piperidinyl]-1,3-oxazole-4-carboxamide](/img/structure/B6075467.png)
![2-(4-fluorophenyl)-4-methyl-5-(2-thienylmethyl)-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione](/img/structure/B6075473.png)
![4-{[4-(2,3-dimethylphenyl)-1-piperazinyl]methyl}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B6075483.png)
![4-(1-pyrrolidinyl)-6-{4-[4-(trifluoromethyl)benzoyl]-1-piperazinyl}pyrimidine](/img/structure/B6075487.png)
![6-methyl-2-[4-(2-pyrimidinyl)-1-piperazinyl]-4(3H)-pyrimidinone](/img/structure/B6075495.png)
![N-[(2,6-dioxo-4-phenylcyclohexylidene)methyl]glycine](/img/structure/B6075507.png)
![2-[(5-ethyl-4-hydroxy-6-oxo-1-phenyl-1,6-dihydro-2-pyrimidinyl)thio]-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B6075513.png)
![4-[(2-methyl-1-piperidinyl)sulfonyl]-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B6075520.png)